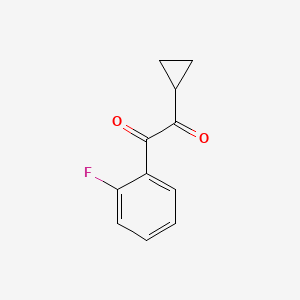

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

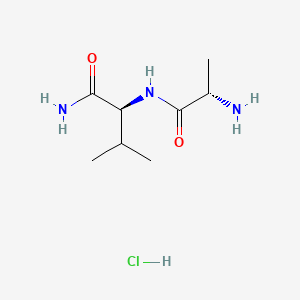

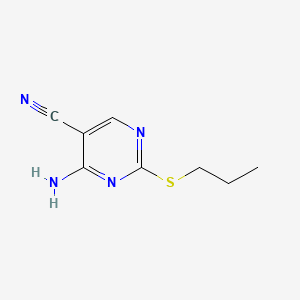

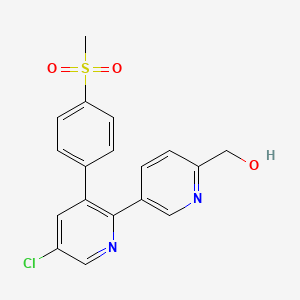

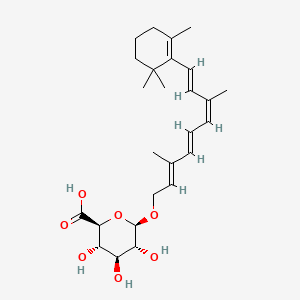

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a chemical compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 . It is an impurity standard used in pharmaceutical testing . This compound is related to Prasugrel Hydrochloride, a novel platelet inhibitor .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione can be represented by the SMILES notationFc1ccccc1C(=O)C(=O)C2CC2 . The InChI representation is InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 . Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione include a molecular weight of 192.19 and a molecular formula of C11H9FO2 . The compound should be stored at a temperature of +5°C .Aplicaciones Científicas De Investigación

Cyclopropane Applications in Synthesis

Cyclopropanes, such as those derived from "1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione," are integral in natural and biologically active products due to their unique reactions facilitated by high ring strain. Their synthesis, including [2+1]-type cyclopropanation reactions, is a significant area of study with applications in modifying biological molecules for enhanced activity or stability. This synthesis approach has been reviewed and classified into several categories, showcasing the compound's relevance in creating cyclopropane-containing molecules for pharmaceuticals and agrochemicals (Kamimura, 2014).

Fluorinated Biphenyl Synthesis

The fluorophenyl component of "1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione" underscores the importance of fluorinated compounds in medicinal chemistry. A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory drugs, highlights the utility of fluorinated compounds in drug synthesis. This synthesis contributes to the manufacture of essential medications, demonstrating the compound's relevance in the pharmaceutical industry (Qiu et al., 2009).

Ethylene Action Inhibition in Agriculture

1-Methylcyclopropene, a molecule related to the cyclopropane structure, demonstrates the cyclopropyl group's utility in agricultural sciences, particularly in ethylene inhibition to prolong the shelf life of fruits and vegetables. This application illustrates the broader implications of cyclopropyl derivatives in enhancing food security and reducing waste (Blankenship & Dole, 2003).

Novel Brominated Flame Retardants

The study of novel brominated flame retardants, including those related to "1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione," reveals its potential application in improving fire safety in consumer goods and construction materials. This research identifies key compounds used in indoor environments and underscores the need for further investigation into their safety and environmental impact (Zuiderveen et al., 2020).

Oxyfunctionalization of CH2-Groups

The oxyfunctionalization of CH2-groups activated by adjacent three-membered rings, a characteristic reaction of cyclopropane derivatives, showcases the compound's role in synthetic organic chemistry. This method provides a direct route to carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. It highlights the utility of "1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione" in developing efficient synthetic pathways for complex organic molecules (Sedenkova et al., 2018).

Mecanismo De Acción

Target of Action

It is noted as a related substance of the novel platelet inhibitor prasugrel . Therefore, it might have a similar target, which is the P2Y12 receptor on the platelets, inhibiting platelet aggregation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione. For instance, it is noted that Prasugrel hydrochloride, a related substance, degrades under acidic, basic, and oxidative stress . Therefore, similar environmental conditions might also affect the stability and efficacy of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione.

Propiedades

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-2-1-3-8(9)11(14)10(13)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCZRRMMACTIMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione | |

CAS RN |

1391054-37-7 |

Source

|

| Record name | 1-Cyclopropyl-2-(2-fluorophenyl)-1,2-ethanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CYCLOPROPYL-2-(2-FLUOROPHENYL)-1,2-ETHANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89T1HA89AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione and how is it formed?

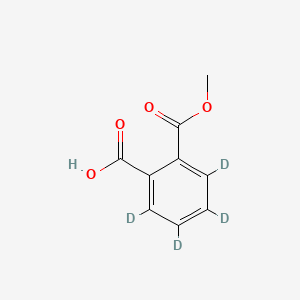

A1: 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione is a degradation product of the antiplatelet drug Prasugrel hydrochloride. The study by [] found that this compound forms when Prasugrel hydrochloride is subjected to acidic, basic, and oxidative stress conditions. This degradation pathway was identified through a series of experiments following ICH guideline Q1A (R2).

Q2: How was the structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione confirmed in the study?

A2: The researchers utilized a combination of analytical techniques to confirm the structure of 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione. Initially, they employed GC/MS to establish the mass fragmentation pathway of Prasugrel hydrochloride. After separating the degradation products using preparative TLC, they characterized 1-Cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione through FTIR and 1H NMR spectroscopy. By analyzing the spectroscopic data in conjunction with the mass spectral data, the researchers confidently elucidated the structure of this degradation product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(11β)-11,17a-Dihydroxy-17a-[(phosphonooxy)methyl]-D-homoandrosta-1,4-diene-3,17-dione Disodium Salt](/img/no-structure.png)

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)